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Compound of Interest

Compound Name: Bio-ams tfa

Cat. No.: B10855311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Bio-AMS TFA (5'-O-[N-(d-biotinoyl)sulfamoyl]adenosine trifluoroacetate salt) is a potent and

selective inhibitor of bacterial biotin protein ligase (BPL), an essential enzyme in

Mycobacterium tuberculosis (Mtb). By disrupting the biotinylation of key enzymes involved in

fatty acid biosynthesis, Bio-AMS TFA demonstrates significant anti-tubercular activity, including

against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This document

provides a comprehensive technical guide to the chemical structure, physicochemical

properties, and biological activity of Bio-AMS TFA, including detailed experimental

methodologies and a visualization of its mechanism of action.

Chemical Structure and Properties
Bio-AMS is a bisubstrate inhibitor that mimics the biotinyl-AMP intermediate of the BPL-

catalyzed reaction. The trifluoroacetate (TFA) salt form is commonly used in research.

Chemical Structure:

IUPAC Name: 5'-[[[[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-

yl]pentanoyl]amino]sulfonyl]amino]-5'-deoxyadenosine, trifluoroacetate

Molecular Formula (Bio-AMS): C₂₀H₂₉N₉O₇S₂
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Molecular Weight (Bio-AMS): 571.64 g/mol

Physicochemical Properties of Bio-AMS
Property Value Reference

Molecular Formula C₂₀H₂₉N₉O₇S₂ --INVALID-LINK--

Molecular Weight 571.64 g/mol --INVALID-LINK--

Appearance White to off-white solid
General knowledge of similar

compounds

Solubility
Soluble in DMSO and aqueous

buffers
--INVALID-LINK--

Storage Conditions
Store at -20°C or -80°C for

long-term stability

--INVALID-LINK--, --INVALID-

LINK--

Biological Activity and Mechanism of Action
Bio-AMS TFA is a potent inhibitor of Mtb biotin protein ligase (MtBPL), an enzyme responsible

for the covalent attachment of biotin to acetyl-CoA carboxylases (ACCs), which are crucial for

fatty acid biosynthesis.[1] Inhibition of MtBPL leads to a depletion of biotinylated ACCs, thereby

arresting fatty acid synthesis and ultimately leading to bacterial cell death.[2][3][4]

In Vitro Anti-tubercular Activity
Strain MIC (μM) Reference

M. tuberculosis H37Rv 0.16 - 0.78 [1][5]

Multidrug-Resistant (MDR) TB 0.16 - 0.625 [1]

Extensively Drug-Resistant

(XDR) TB
0.16 - 0.625 [1]

Intracellular Activity
Bio-AMS effectively inhibits the growth of Mtb within infected mouse macrophages in a

concentration-dependent manner.[5]
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Caption: Mechanism of action of Bio-AMS TFA in Mycobacterium tuberculosis.

Experimental Protocols
A. Synthesis of Bio-AMS TFA (Representative Protocol)
This protocol is a representative procedure based on the general synthesis of 5′-O-[N-

(acyl)sulfamoyl]adenosine derivatives.

Materials:

5'-Amino-2',3'-O-isopropylideneadenosine

Sulfuryl chloride

Biotin

Pyridine

N,N-Dimethylformamide (DMF)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)
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Triethylamine (TEA)

Silica gel for column chromatography

Procedure:

Sulfamoylation: Dissolve 5'-Amino-2',3'-O-isopropylideneadenosine in anhydrous pyridine.

Cool to 0°C and add sulfuryl chloride dropwise. Stir at 0°C for 2 hours. Quench the reaction

with water and extract with DCM. The organic layer is dried and concentrated to yield the

sulfamoyl chloride intermediate.

Coupling with Biotin: Dissolve the sulfamoyl chloride intermediate and biotin in anhydrous

DMF. Add TEA and stir at room temperature overnight. The reaction mixture is concentrated

under reduced pressure.

Purification of Protected Bio-AMS: The crude product is purified by silica gel column

chromatography using a gradient of methanol in DCM.

TFA Deprotection: The purified, protected Bio-AMS is dissolved in a solution of 80% aqueous

TFA. The reaction is stirred at 0°C for 30 minutes.[6] The solvent is removed under reduced

pressure.

Final Purification: The crude Bio-AMS TFA is purified by reverse-phase HPLC to yield the

final product.

B. Biotin Protein Ligase (BPL) Inhibition Assay
This assay measures the inhibition of MtBPL activity by Bio-AMS TFA.

Materials:

Recombinant MtBPL

Biotin

ATP

Apo-acetyl-CoA carboxylase (Apo-ACC) substrate
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Streptavidin-HRP conjugate

TMB substrate

96-well microplate

Plate reader

Procedure:

Reaction Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Bicine, pH 8.3, 10 mM

ATP, 10 mM MgCl₂).

Add varying concentrations of Bio-AMS TFA (or DMSO as a control).

Add recombinant MtBPL and the Apo-ACC substrate.

Initiate the reaction by adding biotin.

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

Detection:

Stop the reaction by adding EDTA.

Coat the plate with an anti-ACC antibody.

Add the reaction mixture to the coated wells and incubate.

Wash the wells and add streptavidin-HRP conjugate to detect biotinylated ACC.

Wash again and add TMB substrate.

Measure the absorbance at 450 nm using a plate reader.

Data Analysis: Calculate the percent inhibition of MtBPL activity for each concentration of

Bio-AMS TFA.
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C. Western Blot for Detection of Biotinylated Proteins in
M. tuberculosis
This protocol is used to demonstrate the in-vivo inhibition of protein biotinylation by Bio-AMS
TFA.

Materials:

M. tuberculosis H37Rv culture

Bio-AMS TFA

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Streptavidin-HRP conjugate

ECL Western Blotting Substrate

Chemiluminescence imaging system

Procedure:

Cell Culture and Treatment: Grow M. tuberculosis H37Rv to mid-log phase. Treat the

cultures with varying concentrations of Bio-AMS TFA (and a DMSO control) for 24-48 hours.

Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the pellet in lysis buffer

and lyse the cells using a bead beater or sonicator.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b10855311?utm_src=pdf-body
https://www.benchchem.com/product/b10855311?utm_src=pdf-body
https://www.benchchem.com/product/b10855311?utm_src=pdf-body
https://www.benchchem.com/product/b10855311?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-

PAGE gel. Transfer the proteins to a PVDF membrane.

Blocking and Probing:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1

hour at room temperature.

Wash the membrane extensively with TBST.

Detection: Incubate the membrane with ECL substrate and visualize the biotinylated proteins

using a chemiluminescence imaging system. A decrease in the intensity of biotinylated

protein bands in Bio-AMS TFA-treated samples compared to the control indicates inhibition

of BPL.

Experimental Workflow for Assessing Bio-AMS Activity
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Bio-AMS Activity Assessment Workflow
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Caption: A typical experimental workflow for the synthesis and biological evaluation of Bio-AMS
TFA.

Conclusion
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Bio-AMS TFA is a promising anti-tubercular agent with a well-defined mechanism of action

targeting a crucial metabolic pathway in M. tuberculosis. Its potent activity against drug-

resistant strains highlights its potential as a lead compound for the development of new

tuberculosis therapies. The experimental protocols provided herein offer a framework for the

synthesis, characterization, and biological evaluation of Bio-AMS TFA and related compounds

in a research setting. Further investigation into its pharmacokinetic and pharmacodynamic

properties is warranted to advance its preclinical and potential clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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